ABR-238901

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

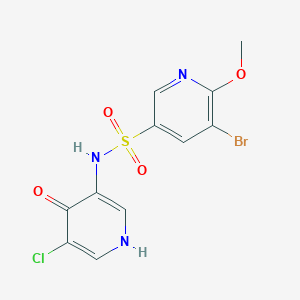

IUPAC Name |

5-bromo-N-(5-chloro-4-oxo-1H-pyridin-3-yl)-6-methoxypyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrClN3O4S/c1-20-11-7(12)2-6(3-15-11)21(18,19)16-9-5-14-4-8(13)10(9)17/h2-5,16H,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVPHMAWVYMOQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)S(=O)(=O)NC2=CNC=C(C2=O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Modulatory Effects of ABR-238901 on the S100A8/A9 Protein Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The S100A8/A9 protein complex, a key player in the innate immune system, is increasingly recognized as a critical mediator of inflammatory responses in a variety of diseases. ABR-238901 has emerged as a potent small-molecule inhibitor of this complex, demonstrating significant therapeutic potential by blocking the interaction of S100A8/A9 with its primary receptors, the Receptor for Advanced Glycation Endproducts (RAGE) and Toll-like Receptor 4 (TLR4). This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on downstream signaling pathways, and its efficacy in preclinical models of inflammatory disease, with a particular focus on myocardial infarction. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this compound and other modulators of the S100A8/A9 axis.

Introduction to S100A8/A9 and this compound

S100A8 and S100A9 are calcium-binding proteins predominantly expressed by myeloid cells, such as neutrophils and monocytes. Upon cellular activation or damage, they are released into the extracellular space and form a stable heterodimer, S100A8/A9 (also known as calprotectin). Extracellular S100A8/A9 functions as a damage-associated molecular pattern (DAMP) or alarmin, propagating inflammatory responses by engaging with cell surface receptors, primarily RAGE and TLR4. This interaction triggers a cascade of intracellular signaling events, leading to the production of pro-inflammatory cytokines and chemokines, and the recruitment of immune cells to the site of inflammation.

This compound is an orally active small molecule designed to specifically inhibit the function of the S100A8/A9 complex.[1] By blocking the interaction between S100A8/A9 and its receptors, this compound effectively dampens the inflammatory signaling mediated by this complex.[1][2] This targeted approach offers a promising therapeutic strategy for a range of inflammatory conditions where S100A8/A9 is implicated as a key driver of pathology.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the disruption of the S100A8/A9-receptor interaction.[1][2][3] This blockade prevents the activation of downstream signaling pathways that are crucial for the inflammatory response.

S100A8/A9 Signaling Pathways

The binding of S100A8/A9 to RAGE and TLR4 initiates signaling cascades that converge on the activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).

-

NF-κB Pathway: Activation of the NF-κB pathway is a central event in inflammation. Upon S100A8/A9 binding to its receptors, a signaling cascade is initiated that leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including cytokines (e.g., IL-6, TNF-α), chemokines, and adhesion molecules.

-

MAPK Pathways: The MAPK family, including ERK, p38, and JNK, are also activated by S100A8/A9. These kinases, once phosphorylated, can activate other downstream kinases and transcription factors, further amplifying the inflammatory response and influencing cellular processes such as proliferation, differentiation, and apoptosis.

This compound-Mediated Inhibition of Signaling

This compound, by preventing the initial ligand-receptor interaction, effectively inhibits the activation of both the NF-κB and MAPK pathways. This has been demonstrated in preclinical studies where treatment with this compound led to a significant reduction in the phosphorylation of key signaling proteins within these cascades.

Signaling Pathway of S100A8/A9 and Inhibition by this compound

Caption: this compound blocks S100A8/A9 interaction with RAGE and TLR4.

Quantitative Data on the Effects of this compound

While specific binding affinity (Kd) and IC50 values for the direct interaction of this compound with the S100A8/A9 complex are not publicly available, preclinical studies have provided quantitative data on its biological effects.

In Vivo Efficacy in a Murine Model of Myocardial Infarction

The therapeutic potential of this compound has been extensively studied in a mouse model of myocardial infarction (MI), an acute inflammatory condition.

| Parameter | Control (MI + Vehicle) | This compound (10 mg/kg) | This compound (30 mg/kg) | Reference |

| Pulmonary Neutrophil Infiltration (x10^5) | 3.0 (2.7–3.2) | 1.6 (1.3–1.6) | - | [4] |

| Mac-1 Expression on Neutrophils (MFI) | 22,330 (20,096–29,286) | 14,087 (12,834–15,323) | 16,193 (13,415–16,581) | [4] |

| Lung CXCL1 (ng/g tissue) | 219.8 (205.2–272.8) | 110.8 (44.9–155.5) | - | [4] |

| Lung CXCL2 (ng/g tissue) | 83.1 (71.6–152.1) | 51.8 (41.1–61.4) | - | [4] |

| Lung IL-6 (pg/g tissue) | - | Reduced by 63% | - | [4] |

| Infarct Size (% of LV) | - | Significantly reduced | Significantly reduced |

Data are presented as mean (range) or percentage reduction. MFI = Mean Fluorescence Intensity.

Experimental Protocols

The following protocols are provided as a guide for researchers investigating the effects of this compound. These are based on methodologies reported in the literature and may require optimization for specific experimental conditions.

In Vivo Murine Model of Myocardial Infarction

This protocol describes the induction of myocardial infarction in mice and subsequent treatment with this compound to assess its impact on cardiac inflammation and injury.

Experimental Workflow for In Vivo MI Model

Caption: Workflow for MI induction, treatment, and analysis.

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

Isoflurane anesthetic

-

Surgical instruments

-

7-0 silk suture

-

This compound

-

Phosphate-buffered saline (PBS)

Procedure:

-

Anesthetize the mouse using isoflurane.

-

Perform a left thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery with a 7-0 silk suture. Successful ligation is confirmed by the blanching of the anterior wall of the left ventricle.

-

Close the chest wall and suture the skin incision.

-

Administer this compound (e.g., 30 mg/kg) or vehicle control (PBS) via intraperitoneal (i.p.) injection immediately after surgery and daily for the desired study duration.

-

At the end of the study period, euthanize the mice and collect blood and heart tissue for analysis.

Enzyme-Linked Immunosorbent Assay (ELISA) for S100A8/A9

This protocol is for the quantification of S100A8/A9 levels in plasma or tissue homogenates.

Materials:

-

S100A8/A9 ELISA kit (commercially available)

-

Microplate reader

-

Plasma or tissue homogenate samples

Procedure:

-

Prepare standards and samples according to the ELISA kit manufacturer's instructions.

-

Add 100 µL of standards, controls, and samples to the appropriate wells of the pre-coated microplate.

-

Incubate for the time and temperature specified in the kit protocol (e.g., 2.5 hours at room temperature).

-

Wash the wells with the provided wash buffer.

-

Add 100 µL of the biotinylated detection antibody to each well and incubate (e.g., 1 hour at room temperature).

-

Wash the wells.

-

Add 100 µL of streptavidin-HRP conjugate and incubate (e.g., 45 minutes at room temperature).

-

Wash the wells.

-

Add 100 µL of TMB substrate and incubate in the dark until color develops (e.g., 30 minutes at room temperature).

-

Add 50 µL of stop solution to each well.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of S100A8/A9 in the samples by interpolating from the standard curve.

Flow Cytometry for Immune Cell Analysis in Cardiac Tissue

This protocol outlines the preparation of single-cell suspensions from heart tissue and subsequent analysis of immune cell populations by flow cytometry.

Materials:

-

Harvested mouse hearts

-

Collagenase type II

-

DNase I

-

Fetal bovine serum (FBS)

-

Red blood cell lysis buffer

-

Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD11b, Ly6G, F4/80)

-

Flow cytometer

Procedure:

-

Perfuse the harvested hearts with cold PBS to remove blood.

-

Mince the heart tissue into small pieces.

-

Digest the tissue with a solution containing collagenase type II and DNase I in PBS at 37°C with gentle agitation.

-

Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

-

Lyse red blood cells using a lysis buffer.

-

Wash the cells with FACS buffer (PBS with 2% FBS).

-

Stain the cells with a cocktail of fluorescently conjugated antibodies against specific immune cell markers for 30 minutes on ice in the dark.

-

Wash the cells to remove unbound antibodies.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the data to quantify the populations of different immune cells (e.g., neutrophils: CD45+CD11b+Ly6G+; macrophages: CD45+CD11b+F4/80+).

Conclusion

This compound is a promising therapeutic agent that targets the pro-inflammatory S100A8/A9 complex. Its ability to block the interaction of S100A8/A9 with RAGE and TLR4 leads to the inhibition of key inflammatory signaling pathways, including NF-κB and MAPKs. Preclinical studies, particularly in the context of myocardial infarction, have demonstrated its efficacy in reducing inflammation and tissue injury. The experimental protocols provided in this guide offer a framework for further investigation into the therapeutic potential of this compound and the broader role of the S100A8/A9 axis in inflammatory diseases. Further research is warranted to elucidate the detailed pharmacokinetics and binding characteristics of this compound to facilitate its clinical translation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Frontiers | S100a8/A9 proteins: critical regulators of inflammation in cardiovascular diseases [frontiersin.org]

- 4. S100A8/A9 is a valuable biomarker and treatment target to detect and modulate neutrophil involvement in myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of ABR-238901

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABR-238901 is a novel, orally active small molecule inhibitor of the S100A8/A9 protein complex, also known as calprotectin. This technical guide details the discovery, mechanism of action, and preclinical development of this compound. By blocking the interaction of S100A8/A9 with its key receptors, the Receptor for Advanced Glycation Endproducts (RAGE) and Toll-like Receptor 4 (TLR4), this compound demonstrates significant therapeutic potential in various inflammatory conditions, particularly in the context of myocardial infarction and sepsis. This document provides a comprehensive overview of the available data, including its discovery through high-throughput screening, its effects on downstream signaling pathways, and a summary of preclinical findings.

Discovery and Synthesis

This compound was identified by Active Biotech through a high-throughput screening program aimed at discovering potent inhibitors of the S100A8/A9 interaction with its receptors. The compound is a heteroaryl-sulfonamide derivative. While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the parent patent document, WO2020260692A1, indicates that the synthesis of related compounds is described in patent WO 2014/184234. The chemical name for this compound is 5-bromo-N-(5-chloro-4-hydroxypyridin-3-yl)-6-methoxypyridine-3-sulfonamide[1].

Mechanism of Action

This compound exerts its therapeutic effects by potently blocking the interaction between the S100A8/A9 complex and its cell surface receptors, RAGE and TLR4.[2][3][4] This inhibition disrupts the downstream inflammatory signaling cascades initiated by S100A8/A9, which are implicated in the pathogenesis of numerous inflammatory diseases.

S100A8/A9 Signaling Pathways

The binding of S100A8/A9 to RAGE and TLR4 activates multiple downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. This leads to the production of pro-inflammatory cytokines and chemokines, promoting leukocyte recruitment and amplifying the inflammatory response.

Signaling Pathway Downstream of RAGE Activation by S100A8/A9

Caption: this compound blocks S100A8/A9 binding to RAGE, inhibiting downstream MAPK and NF-κB signaling.

Signaling Pathway Downstream of TLR4 Activation by S100A8/A9

Caption: this compound prevents S100A8/A9 from binding to TLR4, thereby blocking MyD88-dependent NF-κB activation.

Preclinical Development

This compound has been evaluated in several preclinical models of inflammatory diseases, demonstrating significant efficacy. The majority of the available data focuses on its application in myocardial infarction and sepsis.

Quantitative Data

While specific IC50 and binding affinity (Kd) values for this compound are not publicly available, preclinical studies have established effective in vivo dosages.

Table 1: In Vivo Efficacy of this compound in Preclinical Models

| Disease Model | Species | Dosage | Route of Administration | Key Findings | Reference(s) |

| Myocardial Infarction | Mouse | 30 mg/kg/day | Intraperitoneal (i.p.) | Reduced infarct size, decreased neutrophil infiltration, and improved cardiac function. | [4][5] |

| Sepsis (CLP model) | Mouse | 10 mg/kg | Intraperitoneal (i.p.) | Reduced lung inflammation, decreased neutrophil recruitment, and lowered levels of pro-inflammatory cytokines. | [6][7] |

| Sepsis (LPS model) | Mouse | 30 mg/kg (two doses) | Intraperitoneal (i.p.) | Mitigated myocardial dysfunction and reduced systemic levels of inflammatory mediators. | [8] |

Table 2: Pharmacokinetic and Toxicological Profile of this compound

| Parameter | Value | Species | Reference(s) |

| Pharmacokinetics | |||

| Cmax | Data not publicly available | ||

| Tmax | Data not publicly available | ||

| Half-life (t1/2) | Data not publicly available | ||

| Bioavailability | Orally active | Mouse | [2] |

| Toxicology | |||

| LD50 | Data not publicly available | ||

| NOAEL | Data not publicly available |

Experimental Protocols

Detailed experimental protocols from the initial discovery and optimization phases of this compound are proprietary and not publicly available. However, published studies provide insight into the methodologies used in its preclinical evaluation.

Experimental Workflow for In Vivo Myocardial Infarction Studies

Caption: General workflow for evaluating the efficacy of this compound in a mouse model of myocardial infarction.

Surface Plasmon Resonance (SPR) for Binding Inhibition Assay

A common method to assess the binding inhibition of this compound is Surface Plasmon Resonance (SPR). While a detailed, specific protocol for this compound is not available, a general procedure is as follows:

-

Immobilization: Recombinant RAGE or TLR4 is immobilized on a sensor chip.

-

Binding Analysis: A solution containing S100A8/A9 is flowed over the chip surface to measure the baseline binding response.

-

Inhibition Assay: this compound at various concentrations is pre-incubated with S100A8/A9 before being flowed over the sensor chip.

-

Data Acquisition: The change in the SPR signal is monitored in real-time to determine the extent to which this compound inhibits the binding of S100A8/A9 to its receptors.

Conclusion

This compound is a promising S100A8/A9 inhibitor with a well-defined mechanism of action that involves the blockade of RAGE and TLR4 signaling. Preclinical studies have demonstrated its potential as a therapeutic agent for inflammatory conditions such as myocardial infarction and sepsis. Further development and clinical trials will be necessary to fully elucidate its therapeutic utility in human diseases. The lack of publicly available, detailed quantitative data on its binding affinity, pharmacokinetics, and toxicology highlights the proprietary nature of its development. As research progresses, more information on this compound is anticipated to become available.

References

- 1. WO2020260692A1 - Compound for treatment of acute inflammation in the myocardium - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. S100A8/A9 is a valuable biomarker and treatment target to detect and modulate neutrophil involvement in myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic S100A8/A9 blockade inhibits myocardial and systemic inflammation and mitigates sepsis-induced myocardial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nonregeneration Protocol for Surface Plasmon Resonance: Study of High-Affinity Interaction with High-Density Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting S100A9 Reduces Neutrophil Recruitment, Inflammation and Lung Damage in Abdominal Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

ABR-238901: A Novel S100A9 Inhibitor for Attenuation of Inflammatory Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ABR-238901 is a potent, orally active small molecule inhibitor of the S100A9 protein, a key alarmin involved in the amplification of inflammatory responses. By blocking the interaction of S100A9 with its primary receptors, the Receptor for Advanced Glycation Endproducts (RAGE) and Toll-like Receptor 4 (TLR4), this compound demonstrates significant therapeutic potential in various inflammatory conditions.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on key inflammatory pathways, and detailed experimental protocols for its investigation. The quantitative data from preclinical studies are summarized, and its effects are visualized through signaling pathway and experimental workflow diagrams.

Introduction to S100A9 and its Role in Inflammation

S100A9 is a calcium-binding protein predominantly expressed in neutrophils and monocytes.[4] Upon cellular activation or damage, S100A9 forms a heterodimer with S100A8 and is released into the extracellular space, where it functions as a damage-associated molecular pattern (DAMP) or alarmin. Extracellular S100A8/A9 propagates and sustains inflammatory responses by engaging with pattern recognition receptors such as RAGE and TLR4 on immune and endothelial cells.[2] This interaction triggers downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines and chemokines, and the recruitment of leukocytes to sites of inflammation.[2][4]

Mechanism of Action of this compound

This compound is a heteroaryl-sulfonamide derivative that acts as a specific blocker of S100A9.[5] It effectively inhibits the binding of S100A9 to both RAGE and TLR4, thereby preventing the initiation of downstream inflammatory signaling.[1][5][6] This targeted inhibition of the S100A9 axis makes this compound a promising therapeutic agent for a range of inflammatory diseases, including myocardial infarction and sepsis.[1][7][8]

Impact of this compound on Inflammatory Pathways

Preclinical studies have demonstrated the profound impact of this compound on various inflammatory pathways and cellular processes.

Reduction of Pro-Inflammatory Cytokines and Chemokines

Treatment with this compound has been shown to significantly reduce the systemic and tissue levels of key pro-inflammatory mediators. In a mouse model of abdominal sepsis, this compound administration led to a marked decrease in plasma levels of IL-6, CXCL-1, and CXCL-2.[9] Similarly, in a model of endotoxemia, this compound treatment reduced the cardiac expression of TNF-α, IL-1β, and IL-18, as well as components of the NLRP3 inflammasome.[8]

Modulation of Leukocyte Recruitment and Activation

This compound effectively modulates the trafficking and activation of immune cells. In septic mice, the compound was found to decrease neutrophil infiltration into the lungs and reduce the upregulation of the adhesion molecule Mac-1 on circulating neutrophils.[9] In the context of myocardial infarction, short-term treatment with this compound lowered the number of neutrophils in the blood and their infiltration into the myocardium.[5][6]

Cardioprotective Effects in Myocardial Infarction

In murine models of myocardial infarction, short-term administration of this compound during the acute inflammatory phase has been shown to be cardioprotective.[7] It reduces myocardial damage, limits the infiltration of inflammatory cells, and preserves cardiac function.[6][10] However, it is crucial to note that prolonged treatment with this compound may impair the reparatory phase following myocardial infarction.[2][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.

Table 1: Effect of this compound on Plasma Cytokine and Chemokine Levels in a Mouse Model of Abdominal Sepsis [9]

| Cytokine/Chemokine | CLP + Vehicle | CLP + this compound (10 mg/kg) | % Reduction |

| IL-6 | Increased 6.5-fold vs. sham | Reduced by >77% | >77% |

| CXCL-1 | Increased 18.3-fold vs. sham | Reduced by >87% | >87% |

| CXCL-2 | Increased 4.7-fold vs. sham | Reduced by >61% | >61% |

*CLP: Cecal Ligation and Puncture

Table 2: Effect of this compound on Neutrophil Infiltration and Activation in a Mouse Model of Abdominal Sepsis [9]

| Parameter | CLP + Vehicle | CLP + this compound (10 or 30 mg/kg) | % Reduction |

| Lung Myeloperoxidase (MPO) | Increased vs. sham | Decreased by 74% | 74% |

| Mac-1 Expression on Neutrophils (MFI) | 22,330 | 14,087 (10 mg/kg) | ~37% |

*MFI: Mean Fluorescence Intensity

Table 3: Effect of this compound on Lung Injury in a Mouse Model of Abdominal Sepsis [9]

| Parameter | CLP + Vehicle | CLP + this compound (10 mg/kg) | % Reduction |

| Lung Injury Score | Increased vs. sham | Reduced by 63% | 63% |

| Lung Wet/Dry Ratio | Increased by 10% vs. sham | Reduced by >99% | >99% |

Experimental Protocols

Murine Model of Myocardial Infarction

-

Animal Model: C57BL/6 mice.[7]

-

Surgical Procedure: Myocardial infarction is induced by permanent ligation of the left coronary artery.[7]

-

This compound Administration: this compound is administered at a dose of 30 mg/kg. For short-term treatment, daily intraperitoneal (i.p.) injections are given for the first 3 days post-MI.[5][7] For long-term studies, after the initial 3 days of i.p. injections, this compound is administered orally (p.o.) in a meglumine buffer.[7]

-

Outcome Measures: Cardiac function is assessed by echocardiography.[10] Myocardial inflammation and immune cell infiltration are analyzed by immunohistochemistry and flow cytometry of digested heart tissue.[6] Infarct size is determined by histological staining.[6]

Murine Model of Abdominal Sepsis (Cecal Ligation and Puncture - CLP)

-

Animal Model: Male C57BL/6 mice.

-

Surgical Procedure: Sepsis is induced by the CLP procedure. Briefly, under anesthesia, a midline laparotomy is performed, the cecum is ligated below the ileocecal valve, and punctured once with a needle. A small amount of fecal matter is extruded.

-

This compound Administration: this compound (10 or 30 mg/kg) or vehicle (PBS) is administered subcutaneously 1 hour before the CLP procedure.[9]

-

Outcome Measures: Plasma and lung tissue are collected for the analysis of cytokines and chemokines by ELISA.[9] Lung tissue is processed for histological analysis of injury and myeloperoxidase (MPO) assay to quantify neutrophil infiltration.[9] Blood is collected for flow cytometric analysis of Mac-1 expression on neutrophils.[9]

Visualizations

Signaling Pathways

Caption: Mechanism of action of this compound in blocking S100A9-mediated inflammation.

Experimental Workflow

Caption: Experimental workflow for evaluating this compound in a murine model of myocardial infarction.

Logical Relationships

Caption: The role of S100A9 in sepsis-induced lung injury and the intervention point of this compound.

Conclusion

This compound represents a targeted therapeutic strategy for mitigating inflammation by inhibiting the pro-inflammatory alarmin S100A9. Its demonstrated efficacy in preclinical models of myocardial infarction and sepsis highlights its potential as a novel treatment for a variety of inflammatory disorders. The detailed data and protocols provided in this guide are intended to facilitate further research and development of this promising compound. The timing and duration of this compound administration appear to be critical factors in achieving optimal therapeutic outcomes, particularly in conditions with distinct inflammatory and reparatory phases. Future studies should continue to explore the full therapeutic window and potential clinical applications of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | S100a8/A9 proteins: critical regulators of inflammation in cardiovascular diseases [frontiersin.org]

- 3. Emerging roles of neutrophil-borne S100A8/A9 in cardiovascular inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unraveling the Mechanisms of S100A8/A9 in Myocardial Injury and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. S100A8/A9 is a valuable biomarker and treatment target to detect and modulate neutrophil involvement in myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Therapeutic S100A8/A9 blockade inhibits myocardial and systemic inflammation and mitigates sepsis-induced myocardial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting S100A9 Reduces Neutrophil Recruitment, Inflammation and Lung Damage in Abdominal Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

ABR-238901: A Technical Guide to a Novel S100A8/A9 Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABR-238901 is a novel, orally active small-molecule inhibitor that potently targets the S100A8/A9 protein complex, a key mediator of inflammation. By blocking the interaction of S100A8/A9 with its receptors, primarily the Receptor for Advanced Glycation Endproducts (RAGE) and Toll-like Receptor 4 (TLR4), this compound demonstrates significant immunomodulatory effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental data related to this compound, positioning it as a promising therapeutic candidate for a range of inflammatory conditions, including myocardial infarction and sepsis.

Chemical Structure and Physicochemical Properties

This compound, chemically known as 5-Bromo-N-(5-chloro-4-hydroxypyridin-3-yl)-6-methoxypyridine-3-sulfonamide, is a heteroaryl-sulfonamide derivative.[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | 5-Bromo-N-(5-chloro-4-hydroxypyridin-3-yl)-6-methoxypyridine-3-sulfonamide |

| CAS Number | 1638200-22-2[2] |

| Molecular Formula | C₁₁H₉BrClN₃O₄S[2] |

| SMILES | COC1=NC=C(C=C1Br)S(=O)(=O)NC2=CN=CC(=C2O)Cl[2] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 394.63 g/mol [2] |

| Appearance | Off-white to yellow solid |

| Purity | ≥98% |

| Solubility | Soluble in DMSO (up to 79 mg/mL) and 0.1N NaOH (aq).[3][4] Insoluble in water and ethanol.[4] |

| Storage | Store as powder at -20°C for up to 3 years.[2] Store in solvent at -80°C for up to 1 year.[2] |

Mechanism of Action

This compound functions as a potent blocker of the S100A8/A9 complex.[2] S100A8 and S100A9 are calcium-binding proteins predominantly expressed by myeloid cells and serve as damage-associated molecular patterns (DAMPs).[5] Upon release during inflammation or tissue injury, the S100A8/A9 heterodimer interacts with cell surface receptors RAGE and TLR4, triggering downstream pro-inflammatory signaling cascades.[2][5]

This compound directly binds to S100A9 and the S100A8/A9 complex, thereby inhibiting this crucial interaction with their cognate receptors.[6] This blockade effectively mitigates the inflammatory response by reducing the activation of downstream pathways, such as the NF-κB and MAPK pathways, leading to decreased production of pro-inflammatory cytokines and chemokines.[5][7]

Preclinical Studies and Efficacy

This compound has been evaluated in various preclinical models of inflammatory diseases, demonstrating significant therapeutic potential.

Myocardial Infarction (MI)

In murine models of MI, short-term administration of this compound during the acute inflammatory phase has been shown to be cardioprotective.

-

Reduced Inflammation and Infarct Size: Treatment with this compound (30 mg/kg, i.p.) for the first three days post-MI significantly reduced the infiltration of neutrophils and monocytes/macrophages into the myocardium.[8] This led to a notable decrease in the size of the myocardial infarction.[1]

-

Improved Cardiac Function: Short-term blockade of S100A9 with this compound resulted in improved left ventricular ejection fraction and cardiac output in mouse models of both permanent coronary artery ligation and ischemia/reperfusion.[8]

-

Modulation of Apoptosis: this compound protected against S100A8/A9-induced apoptosis in human umbilical vein endothelial cells (HUVECs) in vitro.[9]

However, it is crucial to note that prolonged treatment with this compound has been associated with adverse cardiac remodeling, suggesting a dual role for S100A8/A9 in both the inflammatory and reparative phases post-MI.[5]

Sepsis

This compound has shown promise in mitigating the severe inflammatory response characteristic of sepsis.

-

Reduced Systemic and Myocardial Inflammation: In a mouse model of endotoxemia induced by lipopolysaccharide (LPS), this compound (30 mg/kg, i.p.) significantly reduced systemic levels of inflammatory mediators and the expression of inflammatory genes in the myocardium.[6][10]

-

Improved Myocardial Function: The compound effectively prevented and even reversed LPS-induced left ventricular systolic dysfunction.[6][10]

-

Lung Protection in Abdominal Sepsis: In a cecal ligation and puncture (CLP) model of abdominal sepsis, pretreatment with this compound (10 mg/kg) decreased neutrophil infiltration, edema, and the production of CXC chemokines in the lungs.[11]

Table 3: Summary of In Vivo Efficacy Studies

| Disease Model | Species | This compound Dose & Regimen | Key Findings | Reference |

| Myocardial Infarction (Permanent Ligation) | Mouse | 30 mg/kg/day, i.p. for 3 days | Reduced immune cell infiltration, improved cardiac function. | [8] |

| Myocardial Infarction (Ischemia/Reperfusion) | Mouse | 30 mg/kg/day, i.p. for 3 days | Improved left ventricular ejection fraction and cardiac output. | [8] |

| Endotoxemia (Sepsis) | Mouse | 30 mg/kg, i.p. at 0 and 6 hours post-LPS | Prevented and reversed LV dysfunction, reduced inflammation. | [6] |

| Abdominal Sepsis (CLP) | Mouse | 10 mg/kg, i.p. (pretreatment) | Reduced lung neutrophil infiltration, edema, and chemokines. | [11] |

| Multiple Myeloma | Mouse | 30 mg/kg/day, gavage | Reduced angiogenesis and levels of IL-6 and IL-10 in MDSCs. | [2] |

Experimental Protocols

In Vivo Myocardial Infarction Model

Objective: To assess the effect of this compound on cardiac function and inflammation following myocardial infarction.

Animal Model: Male C57BL/6 mice.

Procedure:

-

Myocardial infarction is induced by permanent ligation of the left anterior descending (LAD) coronary artery.

-

Immediately following surgery, mice are randomly assigned to treatment groups.

-

The treatment group receives this compound at a dose of 30 mg/kg, administered via intraperitoneal (i.p.) injection daily for 3 days.[8] The control group receives vehicle (e.g., PBS).

-

Cardiac function is assessed by echocardiography at baseline and at specified time points post-MI (e.g., 21 days).

-

At the end of the study, hearts are harvested for histological analysis (e.g., infarct size measurement using TTC staining) and immunohistochemistry to quantify immune cell infiltration (e.g., staining for Ly6G for neutrophils and Mac-3 for macrophages).

References

- 1. S100A8/A9 is a valuable biomarker and treatment target to detect and modulate neutrophil involvement in myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. S100a8/A9 proteins: critical regulators of inflammation in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic S100A8/A9 blockade inhibits myocardial and systemic inflammation and mitigates sepsis-induced myocardial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Emerging roles of neutrophil-borne S100A8/A9 in cardiovascular inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of pro-inflammatory myeloid cell responses by short-term S100A9 blockade improves cardiac function after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Therapeutic S100A8/A9 blockade inhibits myocardial and systemic inflammation and mitigates sepsis-induced myocardial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeting S100A9 Reduces Neutrophil Recruitment, Inflammation and Lung Damage in Abdominal Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of ABR-238901: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABR-238901 is an orally active and potent small-molecule inhibitor of the S100A8/A9 protein complex.[1] It functions by blocking the interaction of S100A8/A9 with its key receptors, the Receptor for Advanced Glycation Endproducts (RAGE) and Toll-like Receptor 4 (TLR4).[1][2] This interference with the S100A8/A9 signaling axis gives this compound significant immunomodulatory properties. Preclinical research has predominantly focused on its therapeutic potential in inflammatory conditions, particularly myocardial infarction and sepsis, as well as in oncology. This document provides a comprehensive overview of the key preclinical findings for this compound.

Mechanism of Action

This compound directly binds to S100A9 and the S100A8/A9 heterodimer, thereby preventing their engagement with RAGE and TLR4.[3][4] The S100A8/A9 complex, also known as calprotectin, is an alarmin released by activated myeloid cells, such as neutrophils.[4][5] Its interaction with RAGE and TLR4 on various cell types triggers pro-inflammatory cascades, including the activation of NF-κB and mitogen-activated protein kinase (MAPK) pathways.[4][6] By inhibiting this initial step, this compound effectively dampens the downstream inflammatory response, reducing cytokine and chemokine production, and leukocyte recruitment.[5][6]

Figure 1: Mechanism of action of this compound.

In Vitro Efficacy

Endothelial Cell Apoptosis

In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) demonstrated that this compound can protect against S100A8/A9-induced apoptosis.[7]

| Cell Line | Treatment | Concentration of this compound | Outcome | Reference |

| HUVEC | Recombinant human S100A8/A9 (5 µg/ml and 10 µg/ml) for 24h | 100 µM | Protected against endothelial cell apoptosis, as measured by caspase-3/7 activity.[7] | [7] |

| HUVEC | Recombinant human S100A8/A9 | 100 µM | Prevented endothelial cell apoptosis.[8] | [8] |

In Vivo Efficacy

This compound has been evaluated in several preclinical models, primarily focusing on myocardial infarction and sepsis.

Myocardial Infarction (MI) Models

Short-term administration of this compound immediately following myocardial infarction has been shown to be cardioprotective. However, long-term treatment may be detrimental.

| Animal Model | Dosing Regimen | Key Findings | Reference |

| C57BL/6NRJ mice with permanent coronary artery ligation | 30 mg/kg; IP for the first 3 days, then continuously p.o. for 21 days | Led to gradual deterioration of cardiac function and accelerated left ventricular remodeling.[1] | [1][9] |

| C57BL/6 mice with permanent coronary artery ligation | 30 mg/kg; IP daily for the first 3 days post-MI | Restricted inflammatory damage and promoted a reparatory environment.[1] Reduced the number of neutrophils and S100A9 presence in the myocardium and reduced infarction size.[4] | [1][4] |

| C57BL/6 mice with ischemia/reperfusion | 3-day treatment | Improved left ventricular ejection fraction (48% vs. 35%) and cardiac output (15.7 vs. 11.1 mL/min) by Day 21 post-MI.[10] | [10] |

Sepsis and Endotoxemia Models

This compound has demonstrated potent anti-inflammatory effects in models of sepsis and endotoxemia.

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Male C57BL/6 mice with cecal ligation and puncture (CLP) | 10 mg/kg; pretreatment | Decreased CLP-induced neutrophil infiltration and edema formation in the lung.[11] Reduced lung injury score by 63% and edema by over 99%.[11] Reduced pulmonary neutrophils by 68%.[11] Decreased CXCL1 and CXCL2 in the lungs by >50% and 38%, respectively.[11] Decreased IL-6 in the lungs by 63%.[11] | [11] |

| Female C57Bl/6NrJ mice with LPS-induced endotoxemia | Two 30 mg/kg doses; IP with a 6h interval, starting directly after LPS or at a later time-point | Efficiently prevented and reversed acute left-ventricular dysfunction.[3][12] | [3][12] |

Oncology Models

The combination of this compound with other anti-cancer agents has shown promise in preclinical cancer models.

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Multiple Myeloma | 30 mg/kg/day; gavage for 3 weeks, in combination with Bortezomib (0.6 mg/kg; sc; 2 times/week) | Reduced tumor load compared to either agent alone.[1] Caused less angiogenesis and less IL-6 and IL-10 in myeloid-derived suppressor cells (MDSCs).[1] | [1] |

Experimental Protocols

In Vitro Endothelial Cell Apoptosis Assay

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) were cultured under standard conditions.

-

Treatment: Cells were stimulated for 24 hours with recombinant human S100A8/A9 (5 µg/ml or 10 µg/ml) with or without 100 µM this compound.[7]

-

Apoptosis Measurement: Induction of apoptosis was assessed by measuring caspase-3/7 enzymatic activity in cell homogenates using a chemiluminescent assay.[7]

-

Data Analysis: Results were expressed as fold change compared to vehicle-treated control cells.[7]

Figure 2: In Vitro Apoptosis Assay Workflow.

In Vivo Myocardial Infarction Model

-

MI Induction: Myocardial infarction was induced by permanent ligation of the left coronary artery.[1][9]

-

Treatment Groups:

-

Sham-operated group.

-

MI group receiving phosphate-buffered saline (PBS) treatment.

-

MI group treated with 30 mg/kg this compound.[4]

-

-

Dosing Regimen (Short-term): this compound (30 mg/kg) or PBS was administered via intraperitoneal (i.p.) injection immediately after MI induction, and repeated at 24 and 48 hours.[4]

-

Endpoints: Hearts were collected at various time points (e.g., 1, 3, and 7 days post-MI) for histological analysis (infarct size, neutrophil infiltration) and proteomic studies.[4][13][14] Cardiac function was assessed by echocardiography.[9][10]

Figure 3: In Vivo Myocardial Infarction Study Workflow.

In Vivo Sepsis Model

-

Animal Model: Male C57BL/6 mice.[11]

-

Sepsis Induction: Abdominal sepsis was induced by cecal ligation and puncture (CLP).[11]

-

Treatment: Mice were pretreated with the S100A9 inhibitor this compound (10 mg/kg).[11]

-

Sample Collection: Bronchoalveolar lavage fluid (BALF), lung tissue, and blood were harvested for analysis at 6 or 24 hours after CLP induction.[11]

-

Endpoints: Analysis included neutrophil infiltration, edema, CXC chemokine production, myeloperoxidase (MPO) activity, and plasma levels of S100A9.[11]

Conclusion

The preclinical data for this compound strongly support its role as a potent inhibitor of the S100A8/A9 inflammatory axis. In models of acute inflammation such as myocardial infarction and sepsis, short-term treatment with this compound has been shown to reduce inflammatory cell infiltration, decrease tissue damage, and preserve organ function. Its mechanism of action, centered on the blockade of S100A8/A9 interaction with RAGE and TLR4, presents a targeted approach to mitigating the detrimental effects of excessive inflammation. Further investigation is warranted to fully elucidate its therapeutic potential and to define optimal treatment regimens for various clinical indications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Therapeutic S100A8/A9 blockade inhibits myocardial and systemic inflammation and mitigates sepsis-induced myocardial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. S100A8/A9 is a valuable biomarker and treatment target to detect and modulate neutrophil involvement in myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unraveling the Mechanisms of S100A8/A9 in Myocardial Injury and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Emerging roles of neutrophil-borne S100A8/A9 in cardiovascular inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Short-term S100A8/A9 Blockade Promotes Cardiac Neovascularization after Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Inhibition of pro-inflammatory myeloid cell responses by short-term S100A9 blockade improves cardiac function after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeting S100A9 Reduces Neutrophil Recruitment, Inflammation and Lung Damage in Abdominal Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Therapeutic S100A8/A9 blockade inhibits myocardial and systemic inflammation and mitigates sepsis-induced myocardial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Short-Term Blockade of Pro-Inflammatory Alarmin S100A9 Favorably Modulates Left Ventricle Proteome and Related Signaling Pathways Involved in Post-Myocardial Infarction Recovery [mdpi.com]

ABR-238901: A Novel Therapeutic Agent in Modulating Inflammatory Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ABR-238901 is a small-molecule inhibitor that shows significant promise as a therapeutic agent in various inflammatory conditions. By targeting the pro-inflammatory alarmin S100A8/A9, this compound effectively blocks its interaction with key receptors, Toll-like receptor 4 (TLR4) and the receptor for advanced glycation end products (RAGE), thereby attenuating downstream inflammatory signaling.[1][2][3][4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, a summary of key preclinical data, detailed experimental protocols, and a discussion of its therapeutic potential in inflammatory diseases such as myocardial infarction and sepsis.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The S100A8/A9 protein complex, also known as calprotectin, is a key player in the inflammatory cascade, acting as a damage-associated molecular pattern (DAMP) molecule.[4] Released by activated myeloid cells, S100A8/A9 amplifies the inflammatory response by engaging with TLR4 and RAGE, leading to the activation of downstream signaling pathways like NF-κB and MAP kinase.[2][5][6] this compound has emerged as a potent inhibitor of the S100A8/A9-receptor interaction, offering a targeted approach to control excessive inflammation.[2][3]

Mechanism of Action

This compound is a heteroaryl-sulfonamide derivative that functions by blocking the binding of S100A9 and the S100A8/A9 complex to their cognate receptors, TLR4 and RAGE.[1][7] This inhibition prevents the activation of downstream pro-inflammatory signaling cascades, including the NF-κB and mitogen-activated protein kinase (MAPK) pathways.[2][6] By disrupting this critical step in the inflammatory process, this compound effectively reduces the recruitment of inflammatory cells, the production of inflammatory cytokines and chemokines, and subsequent tissue damage.[1][2][8]

Preclinical Data Summary

Numerous preclinical studies have demonstrated the therapeutic potential of this compound in various inflammatory models.

Myocardial Infarction (MI)

In mouse models of MI, short-term treatment with this compound has been shown to reduce the inflammatory response, limit myocardial damage, and improve cardiac function.[1][7][9] However, it is important to note that long-term administration may have detrimental effects on cardiac repair, suggesting a critical therapeutic window for S100A9 blockade.[3][5][9]

Table 1: Effects of this compound in a Mouse Model of Myocardial Infarction

| Parameter | Control (MI + PBS) | This compound Treated (MI + ABR) | Reference |

| Neutrophil Infiltration | Increased | Significantly Decreased | [1] |

| Infarct Size | Larger | Significantly Reduced | [1] |

| Left Ventricular Ejection Fraction (3 days post-MI) | ~24% | ~30% | [7] |

| Cardiac Output (3 days post-MI) | ~8.1 mL/min | Not significantly different | [7] |

| Cardiac Output (21 days post-MI, short-term treatment) | ~12% EF deterioration | 30% increase from day 3 | [7] |

Sepsis and Lung Injury

In a mouse model of abdominal sepsis, this compound treatment significantly reduced neutrophil recruitment, inflammation, and lung damage.[8] It also attenuated the systemic inflammatory response by decreasing circulating levels of pro-inflammatory cytokines.[8]

Table 2: Effects of this compound in a Mouse Model of Abdominal Sepsis (CLP)

| Parameter | Control (PBS + CLP) | This compound Treated (10 mg/kg) | Reference |

| Lung Injury Score | Increased | Reduced by 63% | [8] |

| Pulmonary Edema (Lung wet/dry ratio) | 5.1 | Not significantly different | [8] |

| Plasma IL-6 | Increased | Reduced by >77% | [8] |

| Plasma CXCL1 | Increased | Reduced by >87% | [8] |

| Plasma CXCL2 | Increased | Reduced by >61% | [8] |

| Neutrophil Mac-1 Expression (MFI) | 22,330 | 14,087 | [8] |

Experimental Protocols

Mouse Model of Myocardial Infarction

-

Animal Model: C57BL/6 mice.

-

Surgical Procedure: Myocardial infarction is induced by permanent ligation of the left coronary artery. Sham-operated mice undergo the same procedure without ligation.

-

Treatment Protocol: Mice receive intraperitoneal (i.p.) injections of this compound (typically 30 mg/kg) or a vehicle control (e.g., PBS). For short-term studies, injections are administered immediately after MI and repeated at 24 and 48 hours.[1] For long-term studies, treatment may be continued.[9]

-

Outcome Measures:

-

Cardiac Function: Assessed by echocardiography to measure parameters like left ventricular ejection fraction and cardiac output.[7]

-

Histology: Hearts are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin for inflammatory cell infiltration, Van Gieson for collagen deposition) to assess infarct size and tissue damage.[1][7]

-

Immunohistochemistry: Staining for specific markers like S100A9 to correlate its presence with neutrophil infiltration.[1]

-

Mouse Model of Abdominal Sepsis (Cecal Ligation and Puncture - CLP)

-

Animal Model: Male mice.

-

Surgical Procedure: Sepsis is induced by the cecal ligation and puncture (CLP) method. Sham-operated animals undergo a laparotomy without CLP.

-

Treatment Protocol: this compound (e.g., 10 or 30 mg/kg) or vehicle is administered via intraperitoneal injection 1 hour before the CLP or sham operation.[8]

-

Outcome Measures:

-

Plasma and Tissue Analysis: Blood and lung tissue are collected at a specified time point (e.g., 24 hours) after CLP.

-

Cytokine/Chemokine Levels: Plasma and lung homogenates are analyzed for levels of IL-6, CXCL1, and CXCL2 using ELISA.[8]

-

Flow Cytometry: Expression of neutrophil activation markers like Mac-1 on circulating neutrophils is determined.[8]

-

Histology: Lung tissue is sectioned and stained to assess lung injury and inflammation.[8]

-

Pulmonary Edema: Calculated from the wet-to-dry weight ratio of the lungs.[8]

-

Conclusion and Future Directions

This compound represents a promising therapeutic agent for a range of inflammatory diseases by specifically targeting the S100A8/A9-TLR4/RAGE signaling axis. Preclinical data strongly support its anti-inflammatory efficacy in models of myocardial infarction and sepsis. The nuanced findings regarding the duration of treatment in the context of MI highlight the importance of carefully considering the therapeutic window to maximize benefits while avoiding interference with reparative processes.[9] Future research should focus on further elucidating the long-term effects of S100A8/A9 inhibition and exploring the potential of this compound in other chronic inflammatory and autoimmune conditions. Clinical trials will be crucial to validate these preclinical findings and establish the safety and efficacy of this compound in human patients.

References

- 1. S100A8/A9 is a valuable biomarker and treatment target to detect and modulate neutrophil involvement in myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging roles of neutrophil-borne S100A8/A9 in cardiovascular inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | S100a8/A9 proteins: critical regulators of inflammation in cardiovascular diseases [frontiersin.org]

- 4. Advances in the study of S100A9 in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. S100a8/A9 proteins: critical regulators of inflammation in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unraveling the Mechanisms of S100A8/A9 in Myocardial Injury and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Targeting S100A9 Reduces Neutrophil Recruitment, Inflammation and Lung Damage in Abdominal Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

The role of ABR-238901 in modulating immune cell activity

An in-depth analysis of Fingolimod (FTY720), a sphingosine-1-phosphate (S1P) receptor modulator, reveals its significant role in altering immune cell activity, primarily by sequestering lymphocytes within lymph nodes. This guide provides a detailed overview of its mechanism of action, quantitative effects on immune cell populations, and the experimental protocols used to elucidate its function, tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action: S1P Receptor Modulation

Fingolimod is a prodrug that, once administered, is phosphorylated by sphingosine kinase 2 to its active form, fingolimod-phosphate. This active metabolite is a structural analog of the endogenous lipid signaling molecule, sphingosine-1-phosphate (S1P). The primary mechanism of action of fingolimod-phosphate involves its function as a high-affinity agonist at four of the five S1P receptor subtypes: S1P1, S1P3, S1P4, and S1P5.

Its immunomodulatory effects are predominantly mediated through its interaction with the S1P1 receptor expressed on the surface of lymphocytes. The S1P gradient between lymphoid tissues and the circulatory system is crucial for lymphocyte egress from the lymph nodes. Fingolimod-phosphate initially acts as an S1P1 agonist, but its sustained binding leads to the internalization and subsequent degradation of the S1P1 receptor. This functional antagonism renders lymphocytes unresponsive to the S1P gradient, effectively trapping them within the lymph nodes and preventing their recirculation into the peripheral blood and entry into the central nervous system (CNS).

Quantitative Effects on Immune Cell Populations

Treatment with fingolimod results in a rapid and significant, yet reversible, reduction of lymphocyte counts in the peripheral blood. This lymphopenia is a direct consequence of the S1P1 receptor modulation. The effect is selective, with different lymphocyte subsets being affected to varying degrees.

Table 1: Summary of Fingolimod's Effect on Circulating Lymphocyte Counts

| Immune Cell Population | Time Point | Percentage Change / Observation |

| Total Lymphocytes | 6 Hours | Significant decrease from 1.81 Gpt/L to 1.42 Gpt/L |

| 1 Month | Significant decreases in total white blood cell and lymphocyte counts | |

| 1 Year | ~70% reduction in total circulating lymphocytes | |

| CD3+ T Cells | 6 Hours | Significant decrease from 1.34 Gpt/L to 1.06 Gpt/L |

| 3 Months+ | Sharp decrease observed | |

| CD4+ T Cells | 6 Hours | Significant decrease from 0.94 Gpt/L to 0.73 Gpt/L |

| 1 Year | Predominantly affected, significant reduction (p<0.001) | |

| CD8+ T Cells | 1 Year | Reduced, but to a lesser extent than CD4+ T cells (p<0.001) |

| CD19+ B Cells | 6 Hours | Significant decrease from 0.26 Gpt/L to 0.19 Gpt/L |

| 1 Year | Predominantly affected, significant reduction (p<0.001) | |

| Natural Killer (NK) Cells | 1 Year | Only moderately affected (p=0.04) or unaffected |

| Monocytes | Multiple | Counts remain largely unchanged |

Modulation of Specific Immune Cell Subsets

Fingolimod's impact extends beyond simple lymphocyte depletion, inducing qualitative changes in the composition and function of circulating immune cells.

-

T Cells : The drug preferentially sequesters naive T cells (TN) and central memory T cells (TCM), which express the chemokine receptor CCR7, crucial for lymph node homing. Effector memory T cells (TEM), which are largely CCR7-negative, are less affected, preserving a component of immunosurveillance. Furthermore, fingolimod has been shown to negatively regulate the differentiation of pro-inflammatory Th1 and Th17 cells and may promote a shift towards a less inflammatory Th2 phenotype. In some studies, effector T cells from treated patients show an "exhausted" phenotype, with increased expression of PD-1 and Tim-3 and reduced production of IFNγ and IL-17.

-

Regulatory T Cells (Tregs) : Fingolimod treatment has been observed to significantly increase the proportion of circulating regulatory T cells (CD4+CD25highCD127low), potentially enhancing peripheral tolerance. This increase can lead to a normalization of Treg levels comparable to those in healthy individuals.

-

B Cells : Fingolimod significantly reduces the number of circulating B cells, particularly memory B cells. This results in an increased ratio of naïve to memory B cells in the periphery.

Experimental Protocols

The immunomodulatory effects of fingolimod are typically assessed through longitudinal studies of patient cohorts, involving the collection of peripheral blood samples at baseline and multiple time points post-treatment.

Key Experimental Methodology: Immune Cell Phenotyping via Flow Cytometry

-

Sample Collection : Whole blood is collected from patients in tubes containing an anticoagulant like EDTA at specified time points (e.g., baseline, 6 hours, 1 month, 3 months, 6 months, 12 months).

-

Antibody Staining : Aliquots of whole blood are incubated with a panel of fluorescence-labeled monoclonal antibodies to identify specific immune cell surface markers. A typical panel would include antibodies against:

-

Pan-lymphocyte markers : CD45

-

T Cell markers : CD3, CD4, CD8

-

B Cell markers : CD19, CD20, CD22

-

NK Cell markers : CD16, CD56

-

Memory/Naïve markers : CCR7, CD45RA

-

-

Red Blood Cell Lysis : Following incubation, red blood cells are lysed using a commercial lysing solution to isolate the leukocyte population.

-

Data Acquisition : Samples are run on a flow cytometer (e.g., FACSCanto II) to acquire data on the fluorescence and light-scattering properties of individual cells.

-

Data Analysis : The acquired data is analyzed using specialized software. Cells are "gated" based on their light-scatter properties and marker expression to quantify the absolute counts and relative frequencies of various immune cell subsets.

Methodological & Application

Application Notes and Protocols for In Vivo Administration of ABR-238901

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABR-238901 is a potent and orally active small-molecule blocker of the S100A8/A9 protein complex.[1] By inhibiting the interaction between S100A8/A9 and its receptors, namely the receptor for advanced glycation endproducts (RAGE) and Toll-like receptor 4 (TLR4), this compound effectively modulates inflammatory responses.[1][2] These application notes provide a comprehensive overview of the in vivo administration of this compound, including detailed protocols, quantitative data from preclinical studies, and a visualization of its mechanism of action. This document is intended to guide researchers in designing and executing in vivo studies involving this compound.

Mechanism of Action

This compound directly binds to S100A9 and the S100A8/A9 complex, preventing their engagement with TLR4 and RAGE.[3][4] This blockade inhibits downstream signaling cascades, such as the NF-κB and mitogen-activated protein kinase (MAPK) pathways, which are crucial for the expression of pro-inflammatory cytokines and chemokines.[4] The net effect is a reduction in the recruitment and activation of inflammatory cells, thereby mitigating inflammation-mediated tissue damage in various disease models.[4][5]

Signaling Pathway of this compound Inhibition

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. S100A8/A9 is a valuable biomarker and treatment target to detect and modulate neutrophil involvement in myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic S100A8/A9 blockade inhibits myocardial and systemic inflammation and mitigates sepsis-induced myocardial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging roles of neutrophil-borne S100A8/A9 in cardiovascular inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unraveling the Mechanisms of S100A8/A9 in Myocardial Injury and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing ABR-238901 for Studying Neutrophil and Monocyte Infiltration

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABR-238901 is a potent small-molecule inhibitor of the S100A8/A9 protein complex.[1][2] S100A8/A9, also known as calprotectin, is a critical alarmin released by activated myeloid cells, such as neutrophils and monocytes. It plays a crucial pro-inflammatory role by engaging with pattern recognition receptors, primarily Toll-like receptor 4 (TLR4) and the receptor for advanced glycation endproducts (RAGE).[3][4][5] This interaction triggers downstream signaling cascades that amplify the inflammatory response, leading to the recruitment of neutrophils and monocytes to sites of injury or infection.[3][5] this compound effectively blocks the binding of S100A8/A9 to TLR4 and RAGE, thereby attenuating the inflammatory cascade and reducing immune cell infiltration.[1][4][5] These application notes provide a comprehensive overview of the use of this compound as a tool to investigate neutrophil and monocyte infiltration in preclinical research, complete with detailed protocols and data presentation.

Mechanism of Action

This compound exerts its anti-inflammatory effects by specifically targeting the S100A8/A9 signaling axis. During inflammatory events such as sepsis or myocardial infarction, activated neutrophils and monocytes release S100A8/A9.[4][6] This alarmin then binds to TLR4 and RAGE on various cell types, including immune cells and endothelial cells, initiating a signaling cascade that involves the activation of the NF-κB pathway.[3] This leads to the production and secretion of pro-inflammatory cytokines and chemokines, such as IL-6, CXCL1, and CXCL2, which are potent chemoattractants for neutrophils and monocytes.[6] this compound competitively inhibits the interaction between S100A8/A9 and its receptors, thereby disrupting this feed-forward loop of inflammation and subsequent immune cell recruitment.[4][5]

Quantitative Data Summary

The efficacy of this compound in reducing neutrophil and monocyte infiltration has been demonstrated in various preclinical models. The following tables summarize key quantitative findings.

Table 1: Effect of this compound on Neutrophil Infiltration and Inflammatory Markers in a Mouse Model of Sepsis (Cecal Ligation and Puncture - CLP)

| Parameter | Control (CLP + Vehicle) | This compound (10 mg/kg) | Percent Reduction | Reference |

| Pulmonary Neutrophils (x10⁵) | 3.0 (2.7–3.2) | 1.6 (1.3–1.6) | 68% | [6] |

| Lung Myeloperoxidase (MPO) Levels | Increased vs. Sham | Similar to 30 mg/kg dose | - | [6] |

| Mac-1 Expression on Neutrophils | Increased vs. Sham | Significantly Decreased | - | [6] |

| Lung CXCL1 (ng/g tissue) | 219.8 (205.2–272.8) | 110.8 (44.9–155.5) | >50% | [6] |

| Lung CXCL2 (ng/g tissue) | 83.1 (71.6–152.1) | 51.8 (41.1–61.4) | >38% | [6] |

| Plasma IL-6 | Increased vs. Sham | Reduced by >77% | >77% | [6] |

| Plasma CXCL1 | Increased by 18.3-fold vs. Sham | Reduced by >87% | >87% | [6] |

| Plasma CXCL2 | Increased by 4.7-fold vs. Sham | Reduced by >61% | >61% | [6] |

Table 2: Effect of this compound on Myocardial Infiltration and Cardiac Function Post-Myocardial Infarction (MI) in Mice

| Parameter | Control (MI + Vehicle) | This compound (30 mg/kg) | Outcome | Reference |

| Myocardial Neutrophil Infiltration | High | Significantly Reduced | Reduced Inflammation | [4][7] |

| Myocardial Monocyte/Macrophage Infiltration | High | Reduced | Reduced Inflammation | [7] |

| Left Ventricular Ejection Fraction (Day 21) | 35% | 48% | Improved Cardiac Function | [7] |

| Cardiac Output (Day 21, mL/min) | 11.1 | 15.7 | Improved Cardiac Function | [7] |

| Infarct Size | Larger | Reduced | Reduced Myocardial Damage | [4] |

Experimental Protocols

Protocol 1: In Vivo Mouse Model of Sepsis-Induced Lung Injury

This protocol describes the use of this compound in a cecal ligation and puncture (CLP) model of sepsis to study its effect on neutrophil infiltration into the lungs.

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

This compound (dissolved in a suitable vehicle, e.g., PBS)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments for CLP

-

Phosphate-buffered saline (PBS)

-

Reagents for bronchoalveolar lavage (BAL)

-

Reagents for myeloperoxidase (MPO) assay

-

Antibodies for flow cytometry (e.g., anti-Ly6G, anti-CD11b)

-

ELISA kits for cytokine/chemokine quantification

Procedure:

-

Animal Preparation: Acclimatize male C57BL/6 mice for at least one week before the experiment.

-

This compound Administration: Administer this compound (e.g., 10 mg/kg) or vehicle (e.g., PBS) via intraperitoneal (i.p.) injection 1 hour prior to CLP surgery.[6]

-

Cecal Ligation and Puncture (CLP):

-

Anesthetize the mice.

-

Perform a midline laparotomy to expose the cecum.

-

Ligate the cecum below the ileocecal valve.

-

Puncture the cecum once with a 22-gauge needle.

-

Return the cecum to the peritoneal cavity and close the abdominal incision.

-

-

Sham Control: Sham-operated animals undergo the same surgical procedure without ligation and puncture of the cecum.

-

Post-Operative Care: Provide appropriate post-operative care, including analgesia and fluid resuscitation.

-

Sample Collection (24 hours post-CLP):

-

Anesthetize the mice and collect blood via cardiac puncture for plasma analysis and flow cytometry.

-

Perform bronchoalveolar lavage (BAL) to collect lung inflammatory cells.

-

Harvest lung tissue for MPO assay and cytokine/chemokine quantification.

-

-

Quantification of Neutrophil Infiltration:

-

BAL Fluid Cell Count: Perform a total and differential cell count on BAL fluid to determine the number of neutrophils.

-

Flow Cytometry: Stain BAL cells and peripheral blood with fluorescently labeled antibodies against neutrophil markers (e.g., Ly6G, CD11b) and analyze by flow cytometry.

-

MPO Assay: Homogenize lung tissue and measure MPO activity as an indicator of neutrophil infiltration.

-

-

Quantification of Inflammatory Mediators: Measure the levels of IL-6, CXCL1, and CXCL2 in plasma and lung homogenates using ELISA.

Protocol 2: In Vivo Mouse Model of Myocardial Infarction

This protocol outlines the use of this compound in a mouse model of myocardial infarction (MI) to assess its impact on neutrophil and monocyte infiltration into the heart.

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

This compound (dissolved in a suitable vehicle, e.g., PBS)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments for MI induction

-

Echocardiography system

-

Reagents for tissue processing and histology (e.g., formalin, paraffin)

-

Antibodies for immunohistochemistry (e.g., anti-Ly6G for neutrophils, anti-F4/80 for macrophages)

-

Reagents for flow cytometry of heart tissue digests

Procedure:

-

Animal Preparation: Acclimatize male C57BL/6 mice for at least one week.

-

Myocardial Infarction (MI) Induction:

-

Anesthetize and intubate the mice.

-

Perform a left thoracotomy to expose the heart.

-

Permanently ligate the left anterior descending (LAD) coronary artery.

-

Close the chest and allow the animal to recover.

-

-

This compound Administration: Administer this compound (e.g., 30 mg/kg) or vehicle via i.p. injection immediately after MI and daily for the desired duration (e.g., 3 days).[4][7]

-

Sham Control: Sham-operated animals undergo the same surgical procedure without LAD ligation.

-

Echocardiography: Perform echocardiography at baseline and at specified time points post-MI (e.g., day 3 and day 21) to assess cardiac function (e.g., ejection fraction, fractional shortening).[7]

-

Sample Collection: At the end of the treatment period (e.g., day 3 or day 21), euthanize the mice and harvest the hearts.

-

Quantification of Immune Cell Infiltration:

-

Immunohistochemistry: Fix the hearts in formalin, embed in paraffin, and section. Stain sections with antibodies against neutrophil (e.g., Ly6G) and macrophage (e.g., F4/80) markers to visualize and quantify immune cell infiltration in the infarct and border zones.

-

Flow Cytometry: Digest a portion of the heart tissue into a single-cell suspension. Stain the cells with antibodies for neutrophils (e.g., CD11b+, Ly6G+) and monocytes/macrophages (e.g., CD11b+, F4/80+) and analyze by flow cytometry.

-

-

Infarct Size Measurement: At a later time point (e.g., day 21), stain heart sections with Masson's trichrome to delineate the fibrotic scar and calculate the infarct size.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of S100A8/A9 in mediating neutrophil and monocyte infiltration in various inflammatory disease models. Its specific mechanism of action allows for the targeted dissection of this inflammatory pathway. The protocols and data presented here provide a foundation for researchers to design and execute robust preclinical studies to further elucidate the therapeutic potential of targeting the S100A8/A9 axis in inflammatory and ischemic conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. S100a8/A9 proteins: critical regulators of inflammation in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. S100A8/A9 is a valuable biomarker and treatment target to detect and modulate neutrophil involvement in myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emerging roles of neutrophil-borne S100A8/A9 in cardiovascular inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting S100A9 Reduces Neutrophil Recruitment, Inflammation and Lung Damage in Abdominal Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application of ABR-238901 in studying cardiac repair mechanisms

Application Note: ABR-238901 in Cardiac Repair Mechanisms

Introduction

This compound is a novel, synthetic small molecule designed to probe and modulate cellular signaling pathways implicated in tissue regeneration. This document outlines the application of this compound in studying cardiac repair mechanisms, specifically focusing on its role as a potent activator of the Wnt/β-catenin signaling pathway. The Wnt pathway is a critical regulator of embryonic heart development and has been identified as a potential therapeutic target for stimulating cardiomyocyte proliferation and promoting repair in the adult heart following ischemic injury. These protocols and data provide a framework for researchers to investigate the therapeutic potential of this compound in preclinical models of cardiac disease.

I. Mechanism of Action: Wnt/β-catenin Pathway Activation

This compound is hypothesized to function by stabilizing the β-catenin protein, a key transducer of the canonical Wnt signal. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex (comprising APC, Axin, CK1, and GSK3β) and subsequently targeted for proteasomal degradation. This compound is proposed to inhibit GSK3β, preventing β-catenin phosphorylation. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and form a complex with TCF/LEF transcription factors to activate the transcription of target genes involved in cell proliferation and survival, such as Cyclin D1 and Survivin.

Caption: Proposed mechanism of this compound action on the Wnt/β-catenin pathway.

II. Quantitative Data Summary

The following tables summarize the key findings from in vitro and in vivo studies assessing the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound on Cardiomyocyte Survival Cell Model: Neonatal Rat Ventricular Myocytes (NRVMs) subjected to hypoxia-induced apoptosis.

| Treatment Group | Concentration | % Apoptotic Cells (TUNEL Assay) | Caspase-3 Activity (Fold Change vs. Control) |

| Normoxia Control | - | 2.1 ± 0.5 | 1.0 ± 0.1 |

| Hypoxia + Vehicle | - | 35.4 ± 4.2 | 4.8 ± 0.6 |

| Hypoxia + this compound | 1 µM | 22.8 ± 3.1 | 3.1 ± 0.4 |

| Hypoxia + this compound | 10 µM | 11.5 ± 2.5 | 1.9 ± 0.3 |

Table 2: In Vivo Efficacy of this compound in a Mouse Myocardial Infarction (MI) Model Animal Model: C57BL/6 mice subjected to left anterior descending (LAD) artery ligation. Treatment administered for 14 days post-MI.

| Treatment Group | Dose | Ejection Fraction (%) at Day 28 | Fibrosis Area (%) |

| Sham | - | 60.2 ± 5.5 | 1.5 ± 0.4 |

| MI + Vehicle | - | 30.1 ± 4.8 | 25.6 ± 3.9 |

| MI + this compound | 10 mg/kg/day | 45.7 ± 5.1 | 15.2 ± 3.1 |

Table 3: Target Engagement and Pathway Activation Samples from the border zone of the infarct region at Day 7 post-MI.

| Treatment Group | Relative β-catenin Protein Level (Fold Change vs. Sham) | Relative Cyclin D1 mRNA Expression (Fold Change vs. Sham) |

| Sham | 1.0 ± 0.2 | 1.0 ± 0.3 |

| MI + Vehicle | 0.8 ± 0.3 | 1.2 ± 0.4 |

| MI + this compound | 3.5 ± 0.6 | 4.1 ± 0.8 |

III. Experimental Protocols

Protocol 1: In Vitro Cardiomyocyte Apoptosis Assay

-

Cell Culture: Isolate neonatal rat ventricular myocytes (NRVMs) from 1-2 day old Sprague-Dawley rat pups and plate on fibronectin-coated dishes. Culture in DMEM supplemented with 10% FBS for 48 hours.

-

Induction of Apoptosis: Replace culture medium with serum-free DMEM and place cells in a hypoxic chamber (1% O₂, 5% CO₂, 94% N₂) for 24 hours.

-

Treatment: Add this compound (or vehicle control) to the culture medium at final concentrations of 1 µM and 10 µM at the onset of hypoxia.

-

TUNEL Staining: After 24 hours, fix cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100 and perform TUNEL staining according to the manufacturer's instructions to label apoptotic nuclei.

-

Caspase-3 Activity Assay: Lyse cells and measure Caspase-3 activity using a colorimetric or fluorometric substrate assay kit.

-

Data Analysis: Quantify the percentage of TUNEL-positive cells by fluorescence microscopy. Normalize Caspase-3 activity to total protein concentration and express as fold change relative to the normoxia control group.

Protocol 2: Mouse Myocardial Infarction Model and Treatment

Caption: Experimental workflow for the in vivo myocardial infarction mouse model.

-

Animal Model: Use 8-10 week old male C57BL/6 mice.

-

Surgical Procedure: Anesthetize the mouse, perform a left thoracotomy to expose the heart, and permanently ligate the left anterior descending (LAD) artery with a suture. Sham-operated animals undergo the same procedure without LAD ligation.

-

Treatment Administration: Beginning 24 hours post-surgery, administer this compound (10 mg/kg) or vehicle control (e.g., DMSO in saline) daily via intraperitoneal injection for 14 consecutive days.

-

Functional Assessment: Perform transthoracic echocardiography at baseline (Day 0), Day 7, and Day 28 post-MI to measure cardiac function, including left ventricular ejection fraction (LVEF).

-

Histological Analysis: At Day 28, euthanize the animals and harvest the hearts. Perfuse and fix the hearts in 4% paraformaldehyde. Embed in paraffin and section. Perform Masson's Trichrome staining to delineate fibrotic (collagen, blue) from viable myocardium (red).

-